Methyl 15-fluoropentadecanoate
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Overview
Description
- The compound’s structure consists of a pentadecanoic acid (15-carbon) chain with a methyl group (CH3) attached to the carboxyl group.
- It finds applications in various fields due to its unique properties.
Methyl 15-fluoropentadecanoate: is a chemical compound with the molecular formula CHFO. It belongs to the class of esters and contains a fluorine atom.
Preparation Methods
Synthetic Routes: The synthesis of Methyl 15-fluoropentadecanoate involves introducing a fluorine atom into the pentadecanoic acid structure. Specific synthetic routes may vary, but fluorination reactions are commonly employed.
Reaction Conditions: Fluorination can be achieved using reagents such as hydrogen fluoride (HF) or fluorinating agents like N-fluorobenzenesulfonimide (NFSI).
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes.
Chemical Reactions Analysis
Reactivity: Methyl 15-fluoropentadecanoate can undergo various reactions, including
Common Reagents and Conditions: Reactions typically involve strong acids or bases, as well as specific reducing or oxidizing agents.
Major Products: The products depend on the specific reaction conditions, but they may include fluorinated derivatives, alcohols, or other functionalized compounds.
Scientific Research Applications
Chemistry: Methyl 15-fluoropentadecanoate serves as a valuable fluorinated building block for designing new molecules with enhanced properties.
Biology: Researchers explore its use in bioconjugation, labeling, and tracking studies.
Medicine: Fluorinated compounds often play a role in drug development due to their unique pharmacokinetics and metabolic stability.
Mechanism of Action
- The exact mechanism by which Methyl 15-fluoropentadecanoate exerts its effects depends on its specific application.
- In drug development, fluorination can enhance drug stability, alter binding interactions, and influence metabolic pathways.
Comparison with Similar Compounds
Uniqueness: Methyl 15-fluoropentadecanoate’s uniqueness lies in its fluorine substitution at the 15th carbon position.
Similar Compounds: While there are no direct analogs, other fluorinated esters and fatty acid derivatives share some similarities.
Properties
Molecular Formula |
C16H31FO2 |
---|---|
Molecular Weight |
274.41 g/mol |
IUPAC Name |
methyl 15-fluoropentadecanoate |
InChI |
InChI=1S/C16H31FO2/c1-19-16(18)14-12-10-8-6-4-2-3-5-7-9-11-13-15-17/h2-15H2,1H3 |
InChI Key |
FXZAZYUTOGGDIW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCF |
Origin of Product |
United States |
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